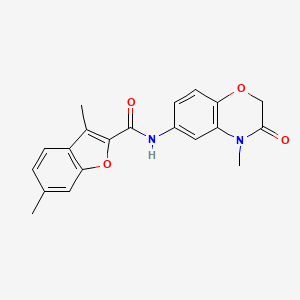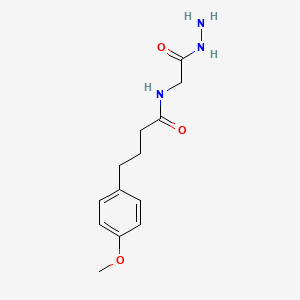
1-(4-Chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol
説明
1-(4-Chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C17H19ClO3 and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol is 306.1022722 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Resolution of Phenoxy Propanols
Research has shown that compounds like 2-(4-chlorophenoxy)-1-propanol, which share structural similarities with 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, can be resolved with moderate to good enantioselectivity using the enantioselective acylation. This process is mediated by lipase from Achromobacter sp. and can be significant for synthesizing enantiomerically pure compounds for various applications, highlighting the importance of enzymatic methods in producing specific isomers of chemical compounds (Miyazawa et al., 2001).
Bioremediation and Environmental Applications
The laccase enzyme from Fusarium incarnatum UC-14 has shown potential in bioremediation, specifically in the degradation of environmental pollutants such as Bisphenol A. This process involves the enzymatic breakdown of hydrophobic phenols, enhancing their biodegradability. While not directly related to 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, this research underscores the broader application of enzymatic and microbial processes in mitigating environmental pollutants (Chhaya & Gupte, 2013).
Polymer Science and Material Engineering
Polymer science research has explored the incorporation of various phenoxy and propanol derivatives into polymers, revealing their potential to improve material properties. For instance, studies on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units demonstrate how the structural modification of polymers can lead to materials with desirable thermal, optical, and electrochemical properties. These findings suggest that derivatives of 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol could similarly be utilized to engineer polymers with specific characteristics (Tapia et al., 2010).
Antioxidant Activities
Studies on compounds extracted from propolis collected in Anhui, China, have shown significant antioxidant activities. While not directly studying 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, the research on phenolic compounds and their derivatives illustrates the potential for these chemicals to contribute to antioxidant capacities. This could indicate a broader scope of application for phenoxy-propanol derivatives in areas such as natural antioxidant sources (Yang et al., 2011).
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-13-3-7-16(8-4-13)20-11-15(19)12-21-17-9-5-14(18)6-10-17/h3-10,15,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAEPPCKODLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4507427.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4507449.png)
![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)
![methyl 2-({2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetyl}amino)acetate](/img/structure/B4507479.png)



![3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4507512.png)
![methyl {3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B4507520.png)
![1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4507528.png)
